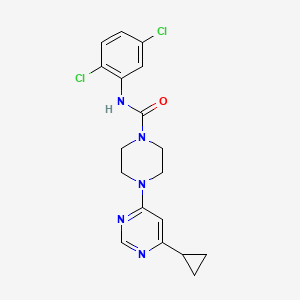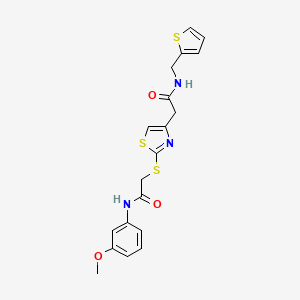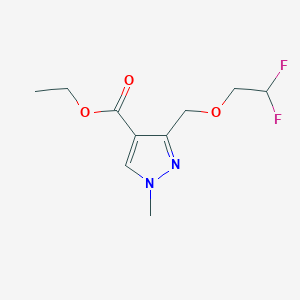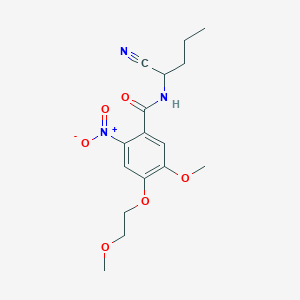
N-(1-cyanobutyl)-5-methoxy-4-(2-methoxyethoxy)-2-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-cyanobutyl)-5-methoxy-4-(2-methoxyethoxy)-2-nitrobenzamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is also known as CNOB and has a molecular formula of C17H24N2O6.
Mechanism of Action
The mechanism of action of CNOB is not fully understood, but it is believed to work by modulating the activity of specific proteins and enzymes in the body. CNOB has been shown to inhibit the activity of histone deacetylases (HDACs), which play a role in gene expression and cell differentiation. By inhibiting HDACs, CNOB can alter gene expression and induce apoptosis in cancer cells. CNOB has also been shown to activate specific G protein-coupled receptors (GPCRs) in the brain, leading to the activation of specific neurons and the modulation of neural activity.
Biochemical and Physiological Effects:
CNOB has been shown to have a range of biochemical and physiological effects, depending on the specific application. In cancer cells, CNOB induces apoptosis by activating caspases and increasing the expression of pro-apoptotic genes. In the brain, CNOB activates specific GPCRs and modulates neural activity, leading to changes in behavior and cognition. CNOB has also been shown to have anti-inflammatory effects by inhibiting the activity of specific enzymes involved in the inflammatory response.
Advantages and Limitations for Lab Experiments
CNOB has several advantages for use in lab experiments, including its high purity and stability, and its ability to modulate specific proteins and enzymes. However, CNOB also has limitations, including its relatively high cost and limited availability. Additionally, CNOB has not been extensively studied in vivo, and its long-term effects on the body are not well understood.
Future Directions
There are several future directions for research on CNOB, including its potential applications in drug development, neuroscience, and cancer research. In drug development, CNOB could be used as a lead compound to develop new drugs with improved efficacy and reduced toxicity. In neuroscience, CNOB could be used to study the function of specific neurons and their role in behavior and cognition. In cancer research, CNOB could be further studied to understand its mechanism of action and develop new therapies for cancer. Additionally, further research is needed to understand the long-term effects of CNOB on the body and its potential for use in clinical settings.
Conclusion:
In conclusion, N-(1-cyanobutyl)-5-methoxy-4-(2-methoxyethoxy)-2-nitrobenzamide, or CNOB, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. CNOB has been studied for its potential applications in neuroscience, cancer research, and drug development, and has been shown to modulate specific proteins and enzymes in the body. While CNOB has several advantages for use in lab experiments, including its high purity and stability, further research is needed to understand its long-term effects on the body and its potential for use in clinical settings.
Synthesis Methods
The synthesis of CNOB involves the reaction between 5-methoxy-2-nitrobenzoic acid and 1-cyanobutane-1,4-diol in the presence of a dehydrating agent. The resulting intermediate is then reacted with 2-methoxyethylamine to form CNOB. The synthesis of CNOB has been optimized to increase yield and purity, making it a viable option for scientific research.
Scientific Research Applications
CNOB has been studied for its potential applications in various fields, including neuroscience, cancer research, and drug development. In neuroscience, CNOB has been used as a tool to activate specific neurons in the brain and study their function. In cancer research, CNOB has been shown to inhibit the growth of cancer cells by inducing apoptosis. In drug development, CNOB has been used as a lead compound to develop new drugs with improved efficacy and reduced toxicity.
properties
IUPAC Name |
N-(1-cyanobutyl)-5-methoxy-4-(2-methoxyethoxy)-2-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O6/c1-4-5-11(10-17)18-16(20)12-8-14(24-3)15(25-7-6-23-2)9-13(12)19(21)22/h8-9,11H,4-7H2,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFGXQOPKJJSDNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C#N)NC(=O)C1=CC(=C(C=C1[N+](=O)[O-])OCCOC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

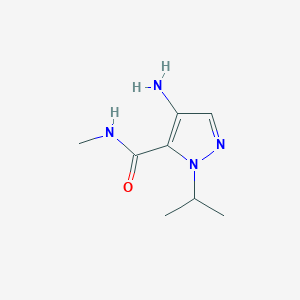
![N-methyl-N-{thieno[3,2-d]pyrimidin-4-yl}-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine](/img/structure/B2569358.png)


![Benzo[d][1,3]dioxol-5-yl(1,9-dioxa-4-azaspiro[5.5]undecan-4-yl)methanone](/img/structure/B2569362.png)
![5-Cyclopropyl-3-[4-(oxiran-2-ylmethoxy)phenyl]-1,2,4-oxadiazole](/img/structure/B2569363.png)
![N-(3-acetylphenyl)-2-{[11-(4-fluorophenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B2569364.png)
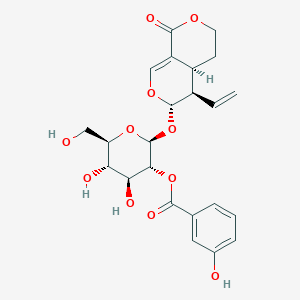
![N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)thiophene-3-carboxamide](/img/structure/B2569368.png)
